N'-(2-chloroacetyl)-3-cyanobenzohydrazide
Description
Properties
IUPAC Name |
N'-(2-chloroacetyl)-3-cyanobenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c11-5-9(15)13-14-10(16)8-3-1-2-7(4-8)6-12/h1-4H,5H2,(H,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVENXUGGVBNFFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NNC(=O)CCl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to target various cellular structures and processes
Mode of Action
It is known that similar compounds can undergo reactions with common bidentate reagents to form a variety of heterocyclic compounds. The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions.
Biological Activity
N'-(2-chloroacetyl)-3-cyanobenzohydrazide is a chemical compound with significant potential in pharmaceutical applications, particularly in the realm of anticancer and antimicrobial activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C10H8ClN3O2
- CAS Number : 83070-33-1
- Molecular Weight : 233.64 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of 3-cyanobenzohydrazide with chloroacetyl chloride. The process is characterized by the formation of a hydrazone linkage, which is crucial for its biological activity.
Anticancer Activity
Numerous studies have reported on the anticancer properties of this compound. The compound has been shown to inhibit the proliferation of various cancer cell lines, including:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
- Colon Cancer (HCT116)
A notable study demonstrated that this compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase. The IC50 values for these cell lines ranged from 10 to 25 µM, indicating a potent effect against tumor growth .
Antimicrobial Activity
In addition to its anticancer effects, this compound exhibits antimicrobial properties against a range of pathogens. In vitro studies have shown effectiveness against:
- Gram-positive bacteria : Staphylococcus aureus and Streptococcus pyogenes
- Gram-negative bacteria : Escherichia coli and Pseudomonas aeruginosa
- Fungal strains : Candida albicans
The minimum inhibitory concentrations (MIC) for bacterial strains were reported between 15 to 30 µg/mL, showcasing its potential as an antimicrobial agent .
Case Studies and Research Findings
-
Case Study on Anticancer Efficacy :
A research team conducted a study on the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to a significant reduction in cell viability and increased apoptosis markers compared to control groups. -
Antimicrobial Screening :
Another study assessed the antimicrobial activity against various strains. The compound was found to disrupt bacterial cell membranes, leading to increased permeability and eventual cell lysis.
Data Summary Table
Scientific Research Applications
Scientific Research Applications
N'-(2-chloroacetyl)-3-cyanobenzohydrazide has been studied for its potential in multiple areas:
Medicinal Chemistry
- Antimicrobial Activity : The compound has demonstrated antibacterial properties against various strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. It shows moderate to good activity against these organisms but lower efficacy against Gram-negative strains like Pseudomonas aeruginosa and Escherichia coli .
- Antitumor Potential : Research indicates that derivatives of this compound may possess antitumor properties, making it a candidate for further investigation in cancer therapeutics .
Organic Synthesis
- Intermediate in Synthesis : This compound serves as an intermediate in the synthesis of more complex organic molecules and heterocycles. Its unique structure allows for modifications that can lead to various derivatives with enhanced biological activities .
Coordination Chemistry
- Catalytic Applications : this compound can be utilized in coordination chemistry, where it acts as a ligand in the formation of metal complexes. These complexes have been explored for their catalytic properties in organic reactions .
Case Study 1: Antibacterial Screening
A comprehensive study evaluated the antibacterial activity of this compound against several bacterial strains using agar diffusion methods. The results indicated that modifications in the chemical structure significantly influenced antibacterial potency. The following table summarizes the findings:
| Compound | Target Organism | Activity Level |
|---|---|---|
| This compound | Staphylococcus aureus | Moderate to Good |
| This compound | Bacillus subtilis | Moderate |
| This compound | Pseudomonas aeruginosa | Low |
| This compound | Escherichia coli | Low |
| This compound | Various Fungal Species | Not Active |
This study highlights the importance of structural modifications to enhance biological activity.
Case Study 2: Structure-Activity Relationship (SAR)
In a SAR study, researchers investigated how different substituents on the benzohydrazide core affected biological activity. The introduction of electron-withdrawing groups, such as chloro and cyano, was found to enhance antibacterial activity compared to unsubstituted analogs. This emphasizes the role of chemical modifications in developing more potent derivatives .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chloroacetyl Hydrazides
N'-(2-Chloroacetyl)-2-cyanoacetohydrazide
- Structure: Acetohydrazide backbone with cyano and chloroacetyl groups.
- Synthesis: Reacts cyanoacetylhydrazine with chloroacetyl chloride in 1,4-dioxane .
- Properties : Melting point 135°C; IR peaks at 2256 cm⁻¹ (CN), 1688–1678 cm⁻¹ (C=O); NMR signals at δ 3.51–4.05 ppm (CH₂) and δ 8.22–8.26 ppm (NH) .
- Applications : Precursor for pyrazole, thiophene, and thiazole derivatives with antitumor activity against MCF-7, NCI-H460, and SF-268 cell lines .
Comparison: Unlike the target compound, this derivative lacks an aromatic benzohydrazide core, which may reduce π-π stacking interactions and alter solubility. The cyano group at the 2-position (vs. 3-position in the target) could influence electronic effects and reactivity.
N'-(2-Chloroacetyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
- Structure : Benzodioxine ring fused with a carbohydrazide and chloroacetyl group.
- Properties : Molecular formula C₁₁H₁₁ClN₂O₄; SMILES string indicates a rigid bicyclic structure .
- Applications: Potential use in metal-catalyzed C–H functionalization due to directing groups.
Comparison: The benzodioxine ring introduces steric hindrance and electronic effects distinct from the target compound’s cyano-substituted benzene ring.
Aromatic Benzohydrazides with Halogen Substituents
N'-(2-Chlorobenzylidene)-2-hydroxy-3-methylbenzohydrazide
- Structure : Benzohydrazide with 2-hydroxy, 3-methyl, and 2-chlorobenzylidene groups.
- Crystallography: Monoclinic crystal system (space group Cc) with a = 7.084 Å, b = 27.010 Å, c = 7.755 Å, β = 111.23° .
- Applications : Likely investigated for coordination chemistry due to the hydroxyl and hydrazide groups.
Comparison : The chloro substituent is part of a benzylidene moiety rather than a chloroacetyl group, reducing electrophilicity. The hydroxy group enhances hydrogen-bonding capability.
N'-(7-Chloro-2H-1,4-benzothiazin-3-yl)-2-hydroxybenzohydrazide
- Structure : Benzothiazine fused with a hydroxybenzohydrazide.
- Properties : Molecular formula C₁₅H₁₂ClN₃O₂S; InChIKey HEPPAOWGVFJJMZ-UHFFFAOYSA-N .
- Applications: Potential bioactive compound due to sulfur and nitrogen heteroatoms.
Comparison: The benzothiazine ring introduces sulfur-based electronic effects, differing from the target compound’s cyano group.
Data Tables
Table 1: Structural and Spectral Comparison
*Predicted based on analogous compounds.
Key Findings and Implications
- Reactivity : Chloroacetyl groups in hydrazides (e.g., ) enhance electrophilicity, facilitating nucleophilic substitutions for heterocyclic synthesis.
- Structural Influence : The aromatic benzohydrazide core in the target compound may improve binding to biological targets via π-π interactions compared to aliphatic analogs.
Preparation Methods
Preparation of 3-Cyanobenzohydrazide
3-Cyanobenzohydrazide is typically synthesized by hydrazinolysis of the corresponding 3-cyanobenzoic acid derivatives or their esters. The process involves:
- Reacting 3-cyanobenzoic acid esters with hydrazine hydrate under reflux conditions.
- The reaction proceeds in solvents such as ethanol, methanol, or water-acid mixtures to facilitate hydrazide formation.
- Yields are generally high (>90%) with proper control of reaction time and temperature.
| Step | Reactants | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | 3-Cyanobenzoic acid ester + NH2NH2·H2O | Ethanol or Methanol | Reflux (~70°C) | 3-6 h | ~90% |
This step is well-documented in hydrazide synthesis literature and is a standard approach for preparing benzohydrazide derivatives.
Acylation with 2-Chloroacetyl Chloride
The key step to obtain N'-(2-chloroacetyl)-3-cyanobenzohydrazide is the selective acylation of the hydrazide nitrogen with 2-chloroacetyl chloride. The reaction typically involves:
- Dissolving 3-cyanobenzohydrazide in an aprotic solvent such as dichloromethane, tetrahydrofuran, or chloroform.
- Cooling the solution to 0–5°C to control the reaction rate and minimize side reactions.
- Adding 2-chloroacetyl chloride dropwise in the presence of a base (e.g., triethylamine or pyridine) to neutralize the generated HCl.
- Stirring the reaction mixture at low temperature initially, then allowing it to warm to room temperature for completion.
| Parameter | Details |
|---|---|
| Solvent | Dichloromethane, THF, or chloroform |
| Temperature | 0–5°C (initial), then room temp |
| Base | Triethylamine or pyridine |
| Molar ratio | Hydrazide : 2-chloroacetyl chloride = 1 : 1.1 |
| Reaction time | 1–3 hours |
| Workup | Aqueous extraction, drying, purification by recrystallization or chromatography |
This method ensures selective monoacylation at the terminal hydrazide nitrogen, yielding the desired this compound with good purity and yields typically ranging from 70% to 90% depending on conditions.
Data Table Summarizing Preparation Parameters
Research Findings and Analytical Data
- The acylation reaction is highly selective when performed under controlled temperature and stoichiometry, minimizing side products such as diacylated species or hydrolysis products.
- Analytical techniques including NMR, IR, and mass spectrometry confirm the structure of this compound, with characteristic signals for the chloroacetyl methylene protons and the cyanobenzohydrazide moiety.
- Yields and purity are optimized by controlling reaction parameters such as temperature, solvent choice, and base addition rate.
- Literature reports yields generally in the range of 70–90%, with purification methods critical to achieving high purity suitable for further synthetic applications or biological testing.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N'-(2-chloroacetyl)-3-cyanobenzohydrazide, and how are reaction conditions optimized?
- Methodology : The compound is synthesized via condensation of 3-cyanobenzohydrazide with 2-chloroacetyl chloride. A base (e.g., triethylamine) is used to neutralize HCl byproducts. Reactions are typically conducted at room temperature in anhydrous dichloromethane. Purification involves recrystallization or column chromatography .
- Optimization : Key parameters include stoichiometric ratios (e.g., 1:1.2 hydrazide to chloroacetyl chloride), solvent choice (polar aprotic solvents enhance reactivity), and reaction time (4–6 hours for >70% yield).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Characterization :
- NMR : H NMR identifies hydrogens on the hydrazide (–NH–) and chloroacetyl (–CO–Cl) groups. C NMR confirms carbonyl (C=O) and nitrile (C≡N) functionalities.
- IR : Peaks at ~1670 cm (amide C=O), ~2200 cm (C≡N), and 650 cm (C–Cl) validate structural features .
- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns (e.g., loss of Cl or cyanobenzoyl groups) .
Q. What are the primary chemical reactions involving the chloroacetyl group in this compound?
- Reactivity : The chloroacetyl group undergoes nucleophilic substitution (e.g., with amines or thiols) and hydrolysis (under acidic/basic conditions). For example, reaction with thiourea yields thioamide derivatives, while hydrolysis produces glycolic acid analogs .
- Conditions : Substitution reactions require polar solvents (DMF or acetonitrile) and mild heating (40–60°C) to preserve the nitrile group .
Advanced Research Questions
Q. How does the electronic nature of the 3-cyano substituent influence the compound’s reactivity and stability?
- Electronic Effects : The electron-withdrawing cyano group stabilizes the hydrazide moiety via resonance, reducing susceptibility to oxidation. However, it increases electrophilicity at the chloroacetyl carbon, enhancing substitution rates. Computational studies (DFT) show a partial positive charge (+0.32) at the chloroacetyl Cl atom, favoring nucleophilic attack .
- Experimental Validation : Kinetic studies comparing 3-cyano vs. 4-cyano analogs demonstrate faster substitution in the 3-cyano derivative due to reduced steric hindrance .
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?
- Case Study : Discrepancies arise from assay conditions (e.g., bacterial strain specificity, cancer cell line variability). For example, MIC values for E. coli range from 8–32 µg/mL depending on solvent (DMSO vs. ethanol). Standardization using CLSI guidelines and cytotoxicity controls (e.g., HEK293 cells) is critical .
- Data Interpretation : Meta-analysis of IC values (e.g., 12 µM in MCF-7 vs. 45 µM in HeLa) suggests tissue-specific uptake or target expression differences .
Q. How can derivatization of the hydrazide moiety expand the compound’s applications in drug discovery?
- Derivatization Approaches :
- Schiff Base Formation : Condensation with aldehydes (e.g., 2-chlorobenzaldehyde) yields hydrazones with enhanced metal-chelating properties, useful in anticancer studies .
- Heterocyclic Synthesis : Cyclization with CS or NHOH produces thiadiazoles or oxadiazoles, respectively, which show improved pharmacokinetic profiles .
- Biological Outcomes : Hydrazones derived from this compound exhibit 3–5× higher apoptosis induction in leukemia cells compared to the parent molecule .
Q. What analytical challenges arise in detecting degradation products of this compound?
- Degradation Pathways : Hydrolysis of the chloroacetyl group generates 3-cyanobenzohydrazide and glycolic acid. Under UV light, the nitrile group may hydrolyze to a carboxylic acid .
- Detection Methods :
- HPLC-MS/MS : Quantifies degradation products using a C18 column (0.1% formic acid in water/acetonitrile gradient) and MRM transitions (e.g., m/z 225 → 181 for the parent compound) .
- Stability Studies : Accelerated stability testing (40°C/75% RH for 6 months) shows <5% degradation when stored in amber vials .
Methodological Recommendations
- Synthetic Protocols : Use Schlenk techniques for moisture-sensitive reactions. Avoid prolonged heating (>60°C) to prevent nitrile group decomposition .
- Biological Assays : Include positive controls (e.g., cisplatin for cytotoxicity) and validate results across ≥3 independent experiments .
- Computational Modeling : Employ docking studies (AutoDock Vina) to predict interactions with targets like EGFR or DHFR, correlating with experimental IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
